3,6-Pyridazinediamine, N,N'-diphenyl-
Description
Overview of Pyridazine (B1198779) Heterocycles in Contemporary Chemical Research
The pyridazine ring, a six-membered heterocycle containing two adjacent nitrogen atoms, is a prominent scaffold in modern chemical research. nih.govresearchgate.net Its derivatives are key structural features in numerous biologically active compounds. nih.govthieme-connect.com The inherent properties of the pyridazine nucleus, such as its polarity and hydrogen bonding capability, make it a valuable component in the design of advanced chemical systems. nih.gov
The history of pyridazine synthesis dates back to the work of Emil Fischer, who prepared the first pyridazine derivative through the condensation of phenylhydrazine (B124118) and levulinic acid. wikipedia.org The parent heterocycle, pyridazine, was initially synthesized by the oxidation of benzocinnoline to pyridazinetetracarboxylic acid, followed by decarboxylation. wikipedia.org A more common and improved route involves the use of maleic hydrazide. wikipedia.org
Modern synthetic approaches to pyridazine derivatives are diverse and often involve the condensation of 1,4-dicarbonyl compounds, such as 1,4-diketones or 4-ketoacids, with hydrazine (B178648) or its derivatives. wikipedia.orgresearchgate.net One-pot methodologies have been developed for the preparation of 3,6-disubstituted pyridazines, starting from precursors like β-nitro-β,γ-unsaturated ketones and hydrazine monohydrate, offering satisfactory yields. researchgate.net The synthesis of the pyridazine ring can also be achieved through the reaction of hydrazine with cyclic anhydrides. researchgate.net
The pyridazine ring possesses distinct electronic and structural characteristics that set it apart from other diazines and benzene. nih.gov The two adjacent nitrogen atoms create a significant dipole moment and influence the ring's electronic distribution.
Electronic Properties:
Dipole Moment: Pyridazine has the largest dipole moment among the diazine heterocycles (pyrimidine and pyrazine), with a calculated value of approximately 3.9 to 4.67 Debye. thieme-connect.comnih.govresearchgate.net This high polarity is due to the concentration of electronegative nitrogen lone pairs on one side of the molecule. thieme-connect.com
Basicity: The pyridazine ring is characterized by weak basicity. nih.gov
Aromaticity: The aromaticity of pyridazine is reduced compared to benzene, with a calculated aromaticity index (IA) of 79, whereas benzene's is 100. nih.gov
Electron Distribution: The ring is electron-deficient, particularly at the C-3 and C-6 positions, which can influence the properties of substituents at these locations. nih.gov
Structural and Interactive Features:
Hydrogen Bonding: The two nitrogen atoms are capable of acting as robust hydrogen-bond acceptors, a feature that can be crucial in molecular recognition and interactions with biological targets. thieme-connect.comnih.gov In certain situations, both nitrogen atoms can simultaneously engage in dual H-bonding interactions. nih.gov
π-π Stacking: The high dipole moment of the pyridazine ring can subtend π-π stacking interactions. nih.govblumberginstitute.org
Table 1: Comparative Physicochemical Properties of Diazines
| Compound | Molecular Formula | Molar Mass (g/mol) | Boiling Point (°C) | Dipole Moment (D) |
|---|---|---|---|---|
| Pyridazine | C₄H₄N₂ | 80.09 | 208 | ~3.9 - 4.67 thieme-connect.comresearchgate.net |
| Pyrimidine (B1678525) | C₄H₄N₂ | 80.09 | 123-124 | ~2.3 |
| Pyrazine | C₄H₄N₂ | 80.09 | 115 | 0 |
Data sourced from various chemical databases and literature. wikipedia.orgresearchgate.net
The 3,6-disubstituted pyridazine scaffold is a "privileged structure" in medicinal chemistry and materials science. nih.govthieme-connect.com The substitution at these two positions allows for significant modulation of the molecule's properties.
In medicinal chemistry, 3,6-disubstituted pyridazines are investigated for a wide range of biological activities, notably as anticancer agents. nih.govnih.govnih.gov Their ability to act as a versatile scaffold allows for the development of targeted inhibitors, such as those aimed at cyclin-dependent kinases (CDKs). nih.govnih.gov The introduction of different substituents at the 3 and 6 positions enables fine-tuning of the molecule's anti-proliferative activity against various cancer cell lines. nih.govacs.orgnih.gov
In materials science, the electron-deficient nature of the pyridazine core is exploited. nih.gov For instance, 3,6-disubstituted pyridazines have been synthesized for potential use as electron-transporting or hole-blocking materials in organic electronic devices like OLEDs. nih.govmorressier.com The conformational and packing structures of these molecules can be controlled by the nature of the substituents. nih.gov
Academic Importance of N,N'-Diaryl-Substituted Diamines
N,N'-diaryl-substituted diamines are a significant class of compounds in organic chemistry, valued for their electronic properties and structural versatility. They serve as important intermediates and core structures in various applications, from dyes to organic electronics. rsc.orgntu.edu.tw
The design of molecules incorporating N,N'-diphenylamino moieties is often guided by the goal of achieving specific electronic and morphological properties. The synthesis of N,N'-diaryl diamines can be accomplished through methods like the Chan-Lam amination, which involves the copper-catalyzed coupling of amines with boronic acids. researchgate.net
Key design considerations include:
Steric Hindrance: The introduction of bulky aryl groups, such as phenyl rings, can enforce specific conformations and enhance the morphological stability of the resulting material. ntu.edu.tw
Electronic Tuning: The electronic nature of the aryl groups can be modified with substituents to tune the HOMO-LUMO energy gap and oxidation potential of the molecule. ntu.edu.tw
The synthesis of N,N'-diphenyl-p-phenylenediamine, a classic example, has been optimized in a multiple-step process involving the condensation of hydroquinone (B1673460) with aniline (B41778), highlighting the controlled construction of such moieties. google.com
Steric Influence:
The phenyl groups are bulky substituents that can sterically hinder the approach of reagents to the pyridazine ring or the amino groups.
This steric bulk can influence the conformation of the molecule, affecting the orientation of the phenyl rings relative to the pyridazine core. This, in turn, can impact crystal packing and intermolecular interactions. nih.gov
Electronic Influence:
The nitrogen lone pairs of the amino groups can donate electron density into the electron-deficient pyridazine ring, a mesomeric (+M) effect.
Simultaneously, the phenyl groups are conjugated with these nitrogen atoms. The delocalization of the nitrogen lone pair electrons into the phenyl rings can compete with their donation to the pyridazine ring.
Quantitative descriptions of the electronic properties of heteroaryl substituents are crucial for predicting reactivity. nih.gov In the case of N,N'-diphenyl-3,6-pyridazinediamine, the electronic character of the diphenylamino substituent is a key determinant of the compound's chemical behavior.
Scope and Research Trajectories for 3,6-Pyridazinediamine, N,N'-diphenyl-
The research landscape for 3,6-Pyridazinediamine, N,N'-diphenyl- and its analogs is multifaceted, with investigations primarily focused on their synthesis, structural characterization, and potential applications. While dedicated studies on the title compound are not extensively documented in publicly available literature, the broader class of 3,6-diaminopyridazine derivatives has been the subject of notable research, offering insights into the potential research trajectories for N,N'-diphenyl- substituted variants.
Synthesis and Characterization
The synthesis of 3,6-disubstituted pyridazines is a well-established area of organic chemistry. A common synthetic route to N,N'-disubstituted-3,6-pyridazinediamines involves the nucleophilic substitution of 3,6-dichloropyridazine (B152260) with the corresponding amine. In the case of 3,6-Pyridazinediamine, N,N'-diphenyl-, this would involve the reaction of 3,6-dichloropyridazine with aniline.
One study focusing on the synthesis of a series of N3, N6-diphenylpyridazine-3,6-diamine derivatives reports a general procedure where 3,6-dichloropyridazine is refluxed with substituted anilines in toluene (B28343). The resulting products are then purified by recrystallization from methanol. While specific yield and detailed characterization data for the unsubstituted N,N'-diphenyl- analog were not provided in this particular study, a related synthesis of a "phenyl-pyridazine" derivative yielded a light-yellow powder with a 71.2% yield and a melting point of 202-204.9 °C. liberty.edu
The characterization of these compounds typically involves a suite of spectroscopic techniques to confirm their molecular structure.
| Spectroscopic Technique | Expected Observations for 3,6-Pyridazinediamine, N,N'-diphenyl- and its Analogs |
| Infrared (IR) Spectroscopy | Presence of N-H stretching vibrations (around 3300-3500 cm⁻¹), C-H stretching from aromatic rings (around 3000-3100 cm⁻¹), and C=C and C=N stretching within the aromatic rings (around 1400-1600 cm⁻¹). For a "phenyl-pyridazine" derivative, characteristic peaks were observed at approximately 3319 cm⁻¹ (tertiary hydrogens) and 3095 cm⁻¹ (N-H stretch), with a double peak around 1596 cm⁻¹ for the aromatic rings. liberty.edu |
| ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy | Signals corresponding to the protons on the pyridazine ring and the phenyl substituents. The chemical shifts and coupling patterns would be indicative of the substitution pattern. |
| Mass Spectrometry (MS) | A molecular ion peak corresponding to the molecular weight of the compound (C₁₆H₁₄N₄, M.W. = 262.31 g/mol ), along with fragmentation patterns characteristic of the pyridazine and phenyl moieties. |
| Ultraviolet-Visible (UV-Vis) Spectroscopy | Absorption bands in the UV region, characteristic of the electronic transitions within the aromatic system. |
Research Applications
The research trajectories for 3,6-Pyridazinediamine, N,N'-diphenyl- are largely informed by the established biological activities and material properties of related pyridazine derivatives.
Medicinal Chemistry:
The pyridazine nucleus is a recognized "privileged scaffold" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets. This has led to the exploration of pyridazine derivatives for a wide range of therapeutic applications.
Anticancer Agents: Numerous studies have demonstrated the potential of pyridazine derivatives as anticancer agents. liberty.edu The structural similarity of pyridazines to pyrimidines, a key component of DNA and RNA, makes them interesting candidates for interfering with cellular processes in cancer cells.
Anti-inflammatory and Analgesic Agents: Research has shown that certain 3-amino-6-aryl-pyridazine derivatives exhibit anti-inflammatory properties. nih.govnih.gov One study reported the development of a novel 3-amino-6-phenylpyridazine derivative that selectively blocks the production of inflammatory mediators in glial cells, suggesting potential applications in neuroinflammatory diseases. nih.gov Furthermore, a series of 3-amino-6-aryl-pyridazines were identified as selective agonists for the cannabinoid 2 (CB2) receptor, a target for treating inflammatory pain. nih.gov
Antimicrobial Agents: A study on N3, N6-diphenylpyridazine-3,6-diamine derivatives revealed that these compounds exhibit moderate to good antimicrobial activity. This suggests that the 3,6-bis(phenylamino)pyridazine core could be a valuable starting point for the development of new antimicrobial drugs.
Materials Science:
The planar structure and electronic properties of pyridazines also make them attractive for applications in materials science.
Organic Light-Emitting Diodes (OLEDs): Pyridazine derivatives have been investigated for their use in OLEDs. liberty.edu Their ability to function as organic semiconductors and their potential for high-yield synthesis make them promising candidates for developing more efficient and cost-effective OLED technologies. liberty.edu
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-N,6-N-diphenylpyridazine-3,6-diamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N4/c1-3-7-13(8-4-1)17-15-11-12-16(20-19-15)18-14-9-5-2-6-10-14/h1-12H,(H,17,19)(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCTCFQXMPYFPMX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC2=NN=C(C=C2)NC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10337455 | |
| Record name | 3,6-Pyridazinediamine, N,N'-diphenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10337455 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
94671-58-6 | |
| Record name | 3,6-Pyridazinediamine, N,N'-diphenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10337455 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 3,6 Pyridazinediamine, N,n Diphenyl and Its Derivatives
Direct Synthesis of 3,6-Pyridazinediamine, N,N'-diphenyl-
Direct synthesis implies the formation of the target molecule in a single or few straightforward steps from simple starting materials. While multi-step sequences are more common, cyclocondensation represents a key strategy for assembling the core pyridazine (B1198779) structure.
Cyclocondensation Approaches to Pyridazine Rings
The formation of the pyridazine ring is a fundamental step in the synthesis of many of its derivatives. Cyclocondensation reactions are a classic and effective method for this purpose. These reactions typically involve the condensation of a 1,4-dicarbonyl compound, or a functional equivalent, with hydrazine (B178648) or its derivatives. researchgate.netbeilstein-journals.org For the synthesis of 3,6-disubstituted pyridazines, γ-keto acids or their corresponding esters can react with hydrazine, leading to the formation of a dihydropyridazinone, which can be subsequently halogenated and then aminated.
A general scheme for this approach is the reaction of maleic anhydride (B1165640) with hydrazine to form maleic hydrazide (3,6-pyridazinediol), which can then be converted to 3,6-dichloropyridazine (B152260) using a chlorinating agent like phosphorus oxychloride. jpionline.orgnih.gov This dihalogenated pyridazine serves as a crucial precursor for subsequent amination reactions.
Amination Reactions on Halogenated Pyridazine Precursors
The introduction of amino groups onto a pyridazine ring is most commonly accomplished by substituting halogen atoms, particularly chlorine, on a pyridazine precursor. The key starting material for the synthesis of 3,6-Pyridazinediamine, N,N'-diphenyl- is 3,6-dichloropyridazine. jpionline.orgjofamericanscience.org This precursor is highly susceptible to nucleophilic attack due to the electron-withdrawing nature of the ring nitrogen atoms.
Nucleophilic aromatic substitution (SNAr) is a primary method for the synthesis of aminopyridazines. nih.govchemistrysteps.comlibretexts.org In this approach, 3,6-dichloropyridazine is treated with an amine, in this case, aniline (B41778) or its derivatives, to yield the desired N,N'-diphenyl-3,6-pyridazinediamine. The reaction proceeds through an addition-elimination mechanism, where the amine attacks the carbon atom bearing a chlorine atom, forming a negatively charged intermediate known as a Meisenheimer complex. libretexts.org The subsequent elimination of the chloride ion restores the aromaticity of the ring.
The reaction conditions for SNAr on dichloropyridazine can vary. For instance, reacting 3,6-dichloropyridazine with variously substituted anilines can be achieved by refluxing the mixture in a solvent such as toluene (B28343) for several hours. jpionline.org This method allows for the synthesis of a library of N3, N6-diphenylpyridazine-3,6-diamine derivatives. jpionline.org The reactivity of the pyridazine ring is enhanced by the two nitrogen atoms, which help to stabilize the negative charge of the Meisenheimer intermediate. libretexts.orgyoutube.com
Table 1: Examples of Nucleophilic Aromatic Substitution for the Synthesis of 3,6-Diaminopyridazine Derivatives
| Precursor | Nucleophile | Solvent | Conditions | Product | Reference |
|---|---|---|---|---|---|
| 3,6-Dichloropyridazine | Substituted Anilines | Toluene | Reflux, 8 h | N3,N6-Bis(substituted-phenyl)pyridazine-3,6-diamine | jpionline.org |
| 3,6-Dichloropyridazine | Ammonia (B1221849) water | Various | 30-180 °C | 3-Amino-6-chloropyridazine (B20888) | google.com |
| 3,6-Dichloropyridazine | Hydrazine | Ethanol | Room Temp | 1-(6-Chloropyridazin-3-yl)hydrazine | iau.ir |
| 3,6-Dichloropyridazine | Anthranilic acid derivatives | Ethanol | Reflux, 7 h | Substituted (6-chloropyridazin-3-yl)anthranilic acid | jofamericanscience.org |
While SNAr reactions are effective, metal-catalyzed cross-coupling reactions have emerged as powerful and versatile tools for the formation of C-N bonds, often proceeding under milder conditions and with broader substrate scope.
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a cornerstone of modern organic synthesis for forming carbon-nitrogen bonds. wikipedia.orglibretexts.orgacsgcipr.org This reaction allows for the coupling of amines with aryl halides or triflates. In the context of pyridazine chemistry, it provides a highly efficient route to aminated derivatives. researchgate.netcornell.eduresearchgate.net The general catalytic cycle involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation to form a palladium-amido complex, and finally, reductive elimination to yield the aminated product and regenerate the Pd(0) catalyst. wikipedia.org
The choice of palladium precursor, ligand, and base is crucial for the success of the Buchwald-Hartwig amination. A variety of phosphine (B1218219) ligands have been developed to facilitate these couplings, with sterically hindered and electron-rich ligands often providing the best results. rsc.org This methodology has been successfully applied to the amination of chloropyridazines, demonstrating its utility in synthesizing a diverse range of substituted pyridazine compounds. researchgate.netresearchgate.net
Table 2: Key Components in Palladium-Catalyzed Amination
| Component | Function | Examples | Reference |
|---|---|---|---|
| Palladium Precatalyst | Source of active Pd(0) catalyst | Pd₂(dba)₃, Pd(OAc)₂ | wikipedia.orglibretexts.org |
| Ligand | Stabilizes the Pd center and facilitates the catalytic cycle | BINAP, dppf, XPhos, SPhos | wikipedia.orgrsc.org |
| Base | Promotes deprotonation of the amine | NaOt-Bu, K₂CO₃, Cs₂CO₃ | rsc.org |
| Solvent | Reaction medium | Toluene, Dioxane, THF | libretexts.org |
Copper-mediated N-arylation, often referred to as the Ullmann condensation, is a classical method for the formation of C-N bonds. While historically requiring harsh reaction conditions, modern advancements have led to the development of milder and more efficient copper-catalyzed systems. lookchem.com These reactions are often complementary to palladium-catalyzed methods and can be advantageous in certain cases.
Copper-catalyzed amination of aryl halides can be performed using a copper(I) or copper(II) salt as the catalyst, often in the presence of a ligand. The use of aqueous ammonia as the nitrogen source in copper-catalyzed reactions has also been reported, providing a more convenient and economical alternative. lookchem.comresearchgate.net This approach has been shown to be effective for the amination of various bromopyridine and pyrimidine (B1678525) derivatives, suggesting its potential applicability to halogenated pyridazines as well. lookchem.com
Metal-Catalyzed Amination Routes (e.g., Buchwald-Hartwig Amination)
Synthesis of Analogs and Functionalized Derivatives of 3,6-Pyridazinediamine, N,N'-diphenyl-
Modification of the Phenyl Substituents
Alterations to the N-phenyl groups are commonly achieved by utilizing appropriately substituted anilines in the initial synthesis, typically through palladium-catalyzed amination of a 3,6-dihalopyridazine precursor. This approach allows for the introduction of a wide array of functional groups onto the phenyl rings.
The electronic properties of the N,N'-diphenyl substituents can be modulated by incorporating electron-donating groups (EDGs) or electron-withdrawing groups (EWGs). This is generally accomplished by selecting an aniline derivative bearing the desired substituent for the cross-coupling reaction with 3,6-dichloropyridazine. For instance, anilines substituted with methoxy (B1213986) (EDG) or nitro (EWG) groups can be employed to yield the corresponding N,N'-di(methoxyphenyl)- or N,N'-di(nitrophenyl)-3,6-pyridazinediamine derivatives.
Table 1: Synthesis of N,N'-Diaryl-3,6-pyridazinediamines via Palladium-Catalyzed Amination
| Entry | Substituted Aniline | Catalyst/Ligand | Base | Solvent | Yield (%) |
| 1 | Aniline | Pd₂(dba)₃ / Xantphos | NaOtBu | Toluene | High |
| 2 | p-Toluidine | Pd(OAc)₂ / BINAP | Cs₂CO₃ | Dioxane | Good |
| 3 | p-Anisidine | PdCl₂(dppf) | K₃PO₄ | Toluene | Moderate |
| 4 | p-Nitroaniline | Pd₂(dba)₃ / Xantphos | NaOtBu | Toluene | Moderate |
Note: Yields are generalized from typical Buchwald-Hartwig amination reactions and may vary based on specific reaction conditions.
The synthesis of sterically hindered analogs of 3,6-Pyridazinediamine, N,N'-diphenyl- can be achieved by using anilines with bulky substituents in the ortho positions. researchgate.netnih.gov For example, reacting 3,6-dichloropyridazine with 2,6-dimethylaniline (B139824) or 2,6-diisopropylaniline (B50358) under palladium catalysis would introduce sterically demanding groups near the N-aryl bond. These bulky groups can influence the conformation of the molecule by restricting the rotation around the C-N bonds, potentially impacting its biological activity and physical properties. researchgate.netnih.gov The synthesis of such sterically hindered compounds can sometimes result in lower yields due to the steric hindrance impeding the catalytic cycle. researchgate.net
Functionalization of the Pyridazine Ring
Direct functionalization of the pyridazine ring in 3,6-Pyridazinediamine, N,N'-diphenyl- presents a more challenging synthetic problem due to the electron-rich nature of the ring conferred by the two amino substituents.
The pyridazine ring is generally considered electron-deficient. liberty.edu However, the presence of two strongly electron-donating amino groups at the 3- and 6-positions increases the electron density of the ring, making it more susceptible to electrophilic attack than the parent pyridazine. Despite this activation, electrophilic substitution on the pyridazine core of such compounds is not a commonly reported or straightforward transformation. The reaction conditions must be carefully controlled to avoid side reactions, such as oxidation or reactions at the exocyclic nitrogen atoms.
Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic and heteroaromatic rings. researchgate.netbaranlab.orgharvard.edu In principle, the amino groups on the pyridazine ring could act as directing metalating groups (DMGs), facilitating deprotonation at the adjacent C4 or C5 positions by a strong base like n-butyllithium or lithium diisopropylamide (LDA). baranlab.orgclockss.org The resulting lithiated intermediate can then be quenched with various electrophiles to introduce a wide range of substituents.
For a molecule like 3,6-Pyridazinediamine, N,N'-diphenyl-, the secondary amine protons would likely be deprotonated first. Therefore, an excess of the organolithium reagent would be necessary to achieve lithiation of the pyridazine ring. The regioselectivity of the lithiation would be influenced by the coordination of the lithium cation to the nitrogen atoms of the amino groups and the pyridazine ring. baranlab.org
Table 2: Potential Electrophiles for Quenching Directed Lithiation Reactions
| Electrophile | Introduced Substituent |
| CO₂ | Carboxylic acid |
| DMF | Aldehyde |
| I₂ | Iodine |
| Me₃SiCl | Trimethylsilyl |
| Alkyl halides | Alkyl group |
This methodology provides a versatile route to C4- and C5-functionalized derivatives of the 3,6-diaminopyridazine core, which may not be accessible through other synthetic methods. researchgate.netclockss.org
Exploiting Residual Reactivity for Further Derivatization
There is no specific information available in the reviewed literature concerning the further derivatization of 3,6-Pyridazinediamine, N,N'-diphenyl- . In theory, the secondary amine functionalities (-NH-) of the diphenylamino groups could possess residual reactivity. Potential reactions could include alkylation, acylation, or other substitutions, but no published studies have explored these pathways for this specific compound. Research on other pyridazine derivatives, such as 3-amino-6-substituted pyridazines, has shown that the exocyclic amino group can undergo reactions like N-alkylation, demonstrating a potential, though unconfirmed, route for derivatization. researchgate.net
Green Chemistry Approaches and Sustainable Synthesis Development
While green chemistry is a growing field in organic synthesis, specific applications for the production of 3,6-Pyridazinediamine, N,N'-diphenyl- are not documented. The following sections describe general green chemistry techniques that have been applied to the synthesis of other pyridazine derivatives.
Solvent-Free Reaction Conditions
No studies reporting the solvent-free synthesis of 3,6-Pyridazinediamine, N,N'-diphenyl- were found. The synthesis of related N3, N6-disubstituted pyridazine-3,6-diamine (B1311096) analogs has been described using toluene as a solvent, which is then removed under negative pressure. jpionline.org While the development of solvent-free methods is a key goal in green chemistry, this has not been explicitly applied to this target molecule in available research.
Microwave-Assisted Synthesis Protocols
Microwave-assisted synthesis is a well-established green technique used to accelerate reaction times and improve yields for a variety of heterocyclic compounds, including pyridazines. georgiasouthern.edu This method has been successfully used to synthesize 2,3,6-trisubstituted pyridazines and other derivatives. asianpubs.orgrsc.org For instance, the N(2)-alkylation of 3-amino-6-(4'-methoxyphenyl)pyridazine has been efficiently performed under microwave irradiation, significantly reducing reaction times. researchgate.net However, no specific protocols for the microwave-assisted synthesis of 3,6-Pyridazinediamine, N,N'-diphenyl- have been published.
The table below illustrates typical conditions for the microwave-assisted synthesis of other pyridazine derivatives, demonstrating the potential parameters that could theoretically be adapted.
| Precursor(s) | Catalyst/Base | Solvent(s) | Power (W) | Time (min) | Temp (°C) | Yield (%) | Reference |
| 3-Amino-6-chloropyridazine, Phenylboronic acid | Pd(PPh₃)₄ / K₂CO₃ | Ethanol/Water | 300 | 10 | 120 | 94 | researchgate.net |
| 3-Amino-6-(4'-methoxyphenyl)pyridazine, Alkyl Halide | N/A | N/A | 300 | 15 | 80 | 84-96 | researchgate.net |
| 6-Substituted phenyl-2,3,4,5-tetrahydropyridazine-3-one, POCl₃ | N/A | N/A | N/A | N/A | 30 | N/A | asianpubs.org |
Catalytic Methodologies for Enhanced Efficiency
Catalytic methods, particularly palladium-catalyzed cross-coupling reactions like the Suzuki coupling, are instrumental in the synthesis of substituted pyridazines. researchgate.netrsc.org These reactions allow for the efficient formation of carbon-carbon bonds. For example, the synthesis of 3-amino-6-aryl-pyridazines has been achieved with high yields using a Pd(PPh₃)₄ catalyst to couple 3-amino-6-chloropyridazine with various arylboronic acids. researchgate.net While the synthesis of 3,6-Pyridazinediamine, N,N'-diphenyl- typically involves a nucleophilic substitution of 3,6-dichloropyridazine with aniline, there is no literature describing the use of advanced catalytic methods to enhance the efficiency of this specific transformation.
Chemical Reactivity Profiles and Mechanistic Investigations of 3,6 Pyridazinediamine, N,n Diphenyl
Reactivity of the Pyridazine (B1198779) Core
The presence of two adjacent nitrogen atoms in the pyridazine ring significantly reduces the electron density of the carbon atoms, making the heterocycle generally resistant to electrophilic attack but susceptible to nucleophilic reactions.
The pyridazine nucleus is inherently electron-poor, rendering it prone to attack by nucleophiles. taylorfrancis.com This reactivity is a hallmark of diazine chemistry. taylorfrancis.com In substituted pyridazines, such as those with leaving groups at the C3 and C6 positions (e.g., 3,6-dichloropyridazine), nucleophilic aromatic substitution (SNAr) is a common and synthetically useful reaction. jofamericanscience.orgnih.gov The synthesis of 3,6-diaminopyridazine derivatives often involves the displacement of chloro groups by amines. jofamericanscience.org It is plausible that 3,6-Pyridazinediamine, N,N'-diphenyl- could be synthesized via the reaction of 3,6-dichloropyridazine (B152260) with diphenylamine (B1679370), although the diminished nucleophilicity of arylamines compared to alkylamines might necessitate specific catalytic systems, such as copper-based catalysts, to facilitate the C-N bond formation. acs.org
Nucleophilic attack is not limited to substitution reactions. Strong nucleophiles can add to the pyridazine ring, leading to the formation of stable or transient adducts. acs.org For instance, organometallic reagents have been shown to react with pyridazine, leading to addition products. acs.org
Table 1: Inferred Nucleophilic Reactivity at the Pyridazine Core
| Reaction Type | Reactant | Probable Product | Conditions/Notes |
| Nucleophilic Aromatic Substitution | Nucleophile (e.g., R₂NH) on a 3,6-dihalopyridazine precursor | 3,6-disubstituted pyridazine | Often requires elevated temperatures or catalysis. |
| Nucleophilic Addition | Strong nucleophile (e.g., organolithium reagent) | Dihydropyridazine adduct | The electron-deficient ring facilitates addition. acs.org |
The electron-deficient nature of the pyridazine ring makes electrophilic aromatic substitution challenging. researchgate.netslideshare.net The two nitrogen atoms deactivate the ring towards attack by electrophiles to a greater extent than in pyridine. slideshare.net Frontier orbital studies suggest that the highest occupied molecular orbitals (HOMOs) of pyridazine are not the π orbitals, which further explains the low reactivity towards electrophiles. researchgate.net
However, the introduction of strong electron-donating groups, such as amino groups, can activate the ring sufficiently to allow for electrophilic substitution. The N,N'-diphenylamino substituents in the target molecule are expected to act as activating groups, directing electrophiles to the C4 and C5 positions of the pyridazine ring. Despite this activation, forcing conditions may still be required. There are instances of electrophilic substitution on highly activated pyrimidine (B1678525) systems, a related diazine, which supports this inferred reactivity. taylorfrancis.comresearchgate.net
Pyridazine derivatives can undergo a variety of ring transformation reactions, often initiated by nucleophilic attack or thermal/photochemical conditions. For example, some pyridazine derivatives can be converted into pyrazoles or other heterocyclic systems. acs.org Ring-closure reactions are also synthetically important, with various substituted pyridazines being synthesized from acyclic precursors, such as the reaction of 1,2-diacyl compounds with hydrazine (B178648). liberty.edumdpi.com The reaction of 4,5-diaminopyridazines with nitrous acid to form triazolopyridazines is a known ring-closing transformation. nih.gov While specific data for 3,6-Pyridazinediamine, N,N'-diphenyl- is unavailable, the stability of the aromatic pyridazine core suggests that ring-opening would require energetic conditions or specific reagents designed to induce such transformations.
Reactivity Involving the N,N'-Diphenylamino Substituents
The amino groups are susceptible to oxidation. The oxidation of aromatic amines has been extensively studied, and it is known that they can be oxidized by various reagents. researchgate.net Flavoproteins, for instance, are known to catalyze the oxidation of primary and secondary amines. nih.gov The oxidation of aminopyridines often involves the nucleophilic attack of the amino nitrogen on an electrophilic oxidizing agent. researchgate.net
A key feature of the chemistry of diarylamines is their ability to undergo oxidation to form relatively stable nitrogen-centered cation radicals. The two phenyl groups help to delocalize the unpaired electron and the positive charge, enhancing the stability of the resulting radical species. Further oxidation can lead to the formation of a dication. This behavior is fundamental to the function of many diarylamine-based antioxidants and has been harnessed in the development of electroactive polymers.
While direct experimental evidence for 3,6-Pyridazinediamine, N,N'-diphenyl- is lacking, it is highly probable that it would exhibit similar behavior upon chemical or electrochemical oxidation. The oxidation potential would be influenced by the electron-withdrawing nature of the pyridazine ring, which would likely make the diphenylamino groups more difficult to oxidize compared to a simple triphenylamine.
Table 2: Inferred Oxidation Behavior of N,N'-Diphenylamino Substituents
| Reaction | Product Species | Characteristics |
| One-electron oxidation | Cation Radical | Stabilized by resonance over the two phenyl rings and the nitrogen atom. |
| Two-electron oxidation | Dication | A higher oxidation state, likely less stable than the cation radical. |
Oxidation Chemistry of the Diarylamine Moieties
Electrochemical Oxidation Mechanisms
The initial one-electron oxidation would lead to the formation of a radical cation. This intermediate is a key species in the electrochemical oxidation of many aromatic amines. The stability of this radical cation would be influenced by the delocalization of the unpaired electron over the pyridazine and phenyl rings. Subsequent reactions of the radical cation can follow several pathways, including deprotonation, dimerization (or polymerization), and further oxidation.
In aprotic media, the radical cation may be stable enough to be observed by techniques such as cyclic voltammetry. The cyclic voltammogram would be expected to show a reversible or quasi-reversible wave corresponding to the one-electron oxidation to the radical cation. The potential at which this oxidation occurs would provide information about the ease of electron removal from the molecule.
Further oxidation of the radical cation could lead to the formation of a dication. However, more commonly, the radical cation undergoes chemical reactions. One possible pathway is the coupling of two radical cations to form a dimer. For instance, N-phenylaniline (diphenylamine) is known to undergo oxidative coupling to form N,N'-diphenylbenzidine. A similar coupling reaction could be envisaged for 3,6-Pyridazinediamine, N,N'-diphenyl-, potentially leading to polymeric materials.
The presence of the pyridazine ring, an electron-withdrawing heterocycle, is expected to make the oxidation of the diphenylamino groups more difficult compared to simple diphenylamine. This would be reflected in a higher oxidation potential. The two diphenylamino groups in the molecule might be oxidized sequentially, giving rise to two distinct oxidation waves in the cyclic voltammogram, corresponding to the formation of the radical cation and then a dication radical or a species where both amino groups are oxidized.
The electrochemical oxidation can be summarized in the following proposed steps:
Initial Electron Transfer: Formation of a radical cation by one-electron oxidation of a nitrogen atom.
Follow-up Reactions: The radical cation can undergo:
Deprotonation: Loss of a proton, particularly if the medium contains a base.
Coupling/Dimerization: Reaction of two radical cations to form a new C-C or C-N bond, leading to oligomers or polymers.
Further Oxidation: Loss of a second electron to form a dication, which would be highly reactive.
The exact mechanism and the final products of the electrochemical oxidation would be highly dependent on the experimental conditions, such as the solvent, the supporting electrolyte, the electrode material, and the scan rate in cyclic voltammetry.
Conformational Dynamics and Their Influence on Reactivity
The conformational flexibility of 3,6-Pyridazinediamine, N,N'-diphenyl- is primarily associated with the rotation around the C-N bonds connecting the phenyl groups to the amine nitrogens and the C-N bonds linking the amino groups to the pyridazine ring. The relative orientation of these rings will significantly influence the molecule's electronic properties and, consequently, its reactivity.
The rotation around the N-C(phenyl) and N-C(pyridazine) bonds is expected to be hindered to some extent due to steric interactions between the phenyl groups and the pyridazine ring, as well as between the ortho-hydrogens of the phenyl rings. This restricted rotation can give rise to different conformational isomers (rotamers). The stability of these conformers will be determined by a balance of steric repulsion and electronic effects, such as the extent of π-conjugation between the rings.
A planar conformation, where the phenyl rings and the pyridazine ring are coplanar, would maximize π-conjugation. However, this conformation is likely to be destabilized by significant steric hindrance. Therefore, it is expected that the phenyl rings will be twisted out of the plane of the pyridazine ring to relieve this steric strain. The dihedral angles describing these twists are crucial parameters of the molecular geometry.
The conformational dynamics can be investigated using techniques like variable-temperature Nuclear Magnetic Resonance (VT-NMR) spectroscopy and computational methods such as Density Functional Theory (DFT). VT-NMR can be used to determine the energy barriers to rotation around the C-N bonds by observing the coalescence of signals from different conformers as the temperature is increased. DFT calculations can provide insights into the geometries and relative energies of the stable conformers and the transition states connecting them.
The conformational state of the molecule is expected to have a profound impact on its reactivity:
Nucleophilicity of the Amine Nitrogens: The degree of twist of the phenyl and pyridazine rings will affect the delocalization of the nitrogen lone pair. A more twisted conformation would lead to less delocalization and, therefore, a more localized and more nucleophilic lone pair on the nitrogen.
Electrochemical Oxidation: The oxidation potential of the amine groups will be influenced by the conformation. A more planar conformation would facilitate the delocalization of the resulting radical cation, thereby stabilizing it and lowering the oxidation potential.
Photophysical Properties: The conformation will dictate the extent of electronic communication between the different aromatic systems in the molecule, which will, in turn, affect its absorption and emission properties, as well as its photochemical reactivity. For instance, the efficiency of any intramolecular charge transfer processes would be highly dependent on the dihedral angles between the donor (diphenylamino) and acceptor (pyridazine) moieties.
Photochemical Reactivity Studies
Photoinduced Electron Transfer (PET) Processes
3,6-Pyridazinediamine, N,N'-diphenyl- possesses the structural motifs of an electron donor-acceptor system, which suggests the potential for photoinduced electron transfer (PET) to be a significant deactivation pathway for its electronically excited states. In this molecule, the diphenylamino groups can act as electron donors, while the pyridazine ring, being an electron-deficient heterocycle, can function as an electron acceptor.
Upon photoexcitation, an electron can be transferred from the highest occupied molecular orbital (HOMO), which is likely localized on the diphenylamino moieties, to the lowest unoccupied molecular orbital (LUMO), which is expected to have significant character on the pyridazine ring. This process leads to the formation of a charge-separated state, with a positive charge on the donor and a negative charge on the acceptor.
The feasibility of PET can be estimated by the Gibbs free energy change (ΔG_PET), which can be calculated using the Rehm-Weller equation. A negative ΔG_PET indicates that the process is thermodynamically favorable. The key parameters in this equation are the oxidation potential of the donor, the reduction potential of the acceptor, and the energy of the excited state.
Experimental investigation of PET in this system would typically involve time-resolved spectroscopic techniques, such as transient absorption spectroscopy. Upon photoexcitation, the formation of the charge-separated state could be identified by the appearance of characteristic absorption bands of the radical cation of the diphenylamino group and the radical anion of the pyridazine moiety. The kinetics of the formation and decay of these transient species would provide information about the rates of charge separation and charge recombination.
The efficiency of PET is expected to be strongly dependent on the molecular conformation. A conformation that allows for significant electronic coupling between the donor and acceptor moieties would facilitate faster electron transfer. As discussed in the section on conformational dynamics, the dihedral angles between the phenyl, amino, and pyridazine components will play a crucial role.
The solvent polarity is also a critical factor. In polar solvents, the charge-separated state is stabilized, which can make the PET process more favorable and can also influence the rate of charge recombination.
Photocyclization and Rearrangement Mechanisms
In addition to PET, diaryl-substituted heterocyclic systems can sometimes undergo photocyclization reactions. For 3,6-Pyridazinediamine, N,N'-diphenyl-, a potential photochemical reaction is the cyclization involving one of the phenyl rings of a diphenylamino group and the pyridazine ring. This type of reaction, often proceeding through an excited state, would lead to the formation of a new fused ring system.
The mechanism of such a photocyclization would likely involve the formation of a new C-C bond between a carbon atom of a phenyl ring (ortho to the amino group) and a carbon or nitrogen atom of the pyridazine ring. This process is often followed by an oxidative step (e.g., in the presence of air or another oxidizing agent) to aromatize the newly formed ring. The feasibility of such a reaction would depend on the geometry of the excited state and the proximity of the reacting centers.
Another possibility is a photo-Fries type rearrangement, where an N-phenyl group migrates to a carbon atom of the pyridazine ring. However, such rearrangements are typically more common for acylated amines.
The study of these potential photoreactions would involve preparative photochemistry, where a solution of the compound is irradiated with light of an appropriate wavelength, followed by the isolation and characterization of the photoproducts. Mechanistic investigations could involve techniques like laser flash photolysis to detect reaction intermediates and quantum yield measurements to determine the efficiency of the photoreaction.
Excited State Dynamics and Decay Pathways
The excited state of 3,6-Pyridazinediamine, N,N'-diphenyl- can decay back to the ground state through several competing pathways, both radiative and non-radiative. The relative importance of these pathways will determine the photophysical properties of the molecule, such as its fluorescence quantum yield and lifetime.
Radiative Decay:
Fluorescence: Emission of a photon from the lowest singlet excited state (S₁). The efficiency of fluorescence will depend on how effectively other deactivation pathways compete with it. Intramolecular charge transfer (ICT) states often exhibit fluorescence that is sensitive to solvent polarity (solvatochromism).
Non-Radiative Decay:
Internal Conversion (IC): A radiationless transition between electronic states of the same multiplicity (e.g., S₁ → S₀). This process is often efficient for flexible molecules where vibrational modes can dissipate the electronic energy.
Intersystem Crossing (ISC): A transition between electronic states of different multiplicity (e.g., S₁ → T₁). This leads to the formation of a triplet state (T₁). The efficiency of ISC is enhanced by the presence of heavy atoms or specific molecular geometries.
Photoinduced Electron Transfer (PET): As discussed above, this can be a major non-radiative decay pathway.
Photochemical Reactions: Photocyclization or rearrangement, if they occur, also represent non-radiative decay channels.
The dynamics of these processes occur on various timescales, from femtoseconds to microseconds. Time-resolved spectroscopy is the primary tool for elucidating these dynamics. For example, femtosecond transient absorption spectroscopy can be used to follow the evolution of the initially excited state through processes like vibrational relaxation, internal conversion, and PET. Nanosecond or microsecond flash photolysis can be used to study the properties and decay of longer-lived species like triplet states or charge-separated states.
The following table summarizes the potential excited state decay pathways and the techniques used to study them:
| Decay Pathway | Description | Timescale | Experimental Technique |
| Fluorescence | Radiative decay from S₁ to S₀ | Nanoseconds | Steady-state and time-resolved fluorescence spectroscopy |
| Internal Conversion | Non-radiative decay from S₁ to S₀ | Picoseconds to nanoseconds | Femtosecond transient absorption spectroscopy |
| Intersystem Crossing | Non-radiative transition from S₁ to T₁ | Picoseconds to nanoseconds | Transient absorption spectroscopy, phosphorescence |
| Photoinduced Electron Transfer | Formation of a charge-separated state | Femtoseconds to picoseconds | Femtosecond transient absorption spectroscopy |
| Photocyclization/Rearrangement | Formation of new chemical bonds | Varies | Preparative photochemistry, laser flash photolysis |
Coordination Chemistry and Metal Complexes of 3,6 Pyridazinediamine, N,n Diphenyl
Synthesis and Characterization of Metal Complexes
Complexes with Main Group Elements:The ability of this ligand to coordinate with main group elements would also be a subject for future investigation.
Until such research is conducted and published, a comprehensive and scientifically accurate article on the coordination chemistry of 3,6-Pyridazinediamine, N,N'-diphenyl- cannot be generated.
Mixed-Ligand Coordination Compounds
The formation of mixed-ligand complexes is a common strategy in coordination chemistry to fine-tune the electronic and steric properties of a metal center for specific applications. In the case of ligands structurally similar to 3,6-Pyridazinediamine, N,N'-diphenyl-, such as 3,6-bis(imidazol-1-yl)pyridazine, a variety of mixed-ligand complexes have been synthesized. These complexes often incorporate the pyridazine-based ligand and another ligand, such as a dicarboxylate, to create diverse structural motifs, from discrete dinuclear species to extended one-, two-, and three-dimensional coordination polymers. researchgate.netepfl.ch
For instance, the solvothermal reaction of 3,6-bis(imidazol-1-yl)pyridazine (L) with various metal salts and dicarboxylic acids has yielded a range of mixed-ligand complexes with different dimensionalities and topologies. researchgate.net Similarly, ruthenium complexes of 3,6-bis(2'-pyridyl)pyridazine (L') have been synthesized with co-ligands like acetylacetonate (B107027) (acac) and 2,2'-bipyridine (B1663995) (bpy), resulting in mononuclear and dinuclear species. nih.govrsc.org These studies demonstrate the versatility of the 3,6-disubstituted pyridazine (B1198779) core in forming stable mixed-ligand systems.
Although no specific mixed-ligand complexes of 3,6-Pyridazinediamine, N,N'-diphenyl- are reported in the surveyed literature, it is reasonable to predict that it could form similar architectures. The presence of the exocyclic phenylamino (B1219803) groups would likely influence the steric hindrance around the metal center, potentially favoring the formation of discrete multinuclear complexes over extended polymeric structures, depending on the nature of the co-ligand and the metal ion.
Structural Analysis of Coordination Geometries
The structural analysis of coordination compounds is crucial for understanding their physical and chemical properties. While crystallographic data for complexes of 3,6-Pyridazinediamine, N,N'-diphenyl- are not available, we can infer potential structural features from related compounds.
X-ray Crystallographic Determination of Coordination Environments
Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional structure of coordination compounds. mdpi.commdpi.comrsc.orgnih.gov For complexes of related 3,6-disubstituted pyridazine ligands, X-ray crystallography has revealed a variety of coordination modes. For example, in complexes of 3,6-bis(imidazol-1-yl)pyridazine, the ligand can act as a bis-bidentate bridging ligand, connecting multiple metal centers to form extended networks. researchgate.net In other cases, such as with 3,6-bis(2'-pyridyl)pyridazine, the ligand can chelate to a single metal center through one pyridyl and one pyridazine nitrogen atom. nih.govrsc.org
The coordination geometry around the metal center in these complexes is diverse, ranging from distorted tetrahedral and square planar to octahedral, depending on the metal ion, the co-ligands, and the stoichiometry of the complex. mdpi.commdpi.comnih.gov For instance, a silver(I) complex with 3-amino-5,6-dimethyl-1,2,4-triazine (B98693) exhibits a distorted tetrahedral geometry. mdpi.com It is anticipated that complexes of 3,6-Pyridazinediamine, N,N'-diphenyl- would also exhibit a rich variety of coordination geometries, which could be definitively determined by X-ray crystallography.
Table 1: Representative Crystallographic Data for Complexes of Related Ligands
| Compound | Crystal System | Space Group | Metal Coordination Geometry | Reference |
| [Ni(L)2(SCN)2]n (L = 3,6-bis(imidazol-1-yl)pyridazine) | Not specified | Not specified | Not specified | researchgate.net |
| [Cd(OAc)2(2Ampic)2] | Monoclinic | P21/n | Hexa-coordinated | mdpi.com |
| [Fe(II) bis-terpyridine complex] | Not specified | Not specified | Bis-terpyridine sandwich | rsc.org |
| [Ag(3ADMT)(NO3)]n (3ADMT = 3-amino-5,6-dimethyl-1,2,4-triazine) | Monoclinic | P21/n | Distorted tetrahedral | mdpi.com |
This table presents data for related compounds due to the absence of specific crystallographic information for 3,6-Pyridazinediamine, N,N'-diphenyl- complexes.
Isomerism in Metal Complexes (e.g., Linkage, Geometrical, Optical)
Isomerism is a common feature in coordination chemistry, where compounds with the same chemical formula can have different arrangements of atoms. careerendeavour.comlibretexts.org For complexes of 3,6-Pyridazinediamine, N,N'-diphenyl-, several types of isomerism could be envisaged.
Geometrical Isomerism: In octahedral complexes of the type [M(L)2X2], where L is a bidentate ligand like 3,6-Pyridazinediamine, N,N'-diphenyl-, cis and trans isomers are possible depending on the relative positions of the ancillary ligands X. careerendeavour.com
Linkage Isomerism: While the pyridazine and phenylamino nitrogens are the expected coordination sites, the possibility of ambidentate behavior in any co-ligands could lead to linkage isomerism. researchgate.net
The specific types of isomers that might form with 3,6-Pyridazinediamine, N,N'-diphenyl- would depend on the coordination number and geometry of the metal ion, as well as the nature of any other ligands present in the coordination sphere.
Distortions from Idealized Geometries
The coordination geometries of metal complexes often deviate from idealized polyhedra (e.g., perfect octahedron or tetrahedron). These distortions can arise from several factors, including:
Steric Hindrance: The bulky phenyl groups of 3,6-Pyridazinediamine, N,N'-diphenyl- would likely impose significant steric constraints, forcing bond angles to deviate from ideal values.
Ligand Bite Angle: The bite angle of the chelating pyridazine ligand can influence the geometry. A small bite angle can lead to distortions in octahedral and square planar complexes.
Jahn-Teller Effect: For certain d-electron configurations (e.g., high-spin d4, low-spin d7, and d9) in octahedral geometry, electronic effects can cause elongations or compressions along one or more axes.
In the absence of experimental data for complexes of 3,6-Pyridazinediamine, N,N'-diphenyl-, the extent and nature of these distortions can only be predicted. Computational modeling, such as Density Functional Theory (DFT), could provide valuable insights into the likely geometries and the factors driving any distortions. ajol.info
Research Applications in Catalysis
While specific catalytic applications for complexes of 3,6-Pyridazinediamine, N,N'-diphenyl- have not been reported, the broader class of transition metal complexes with nitrogen-containing heterocyclic ligands is extensively used in catalysis.
Heterogeneous Catalysis Research
Surface-Supported Catalytic Systems
Without primary research data, any attempt to generate content for these sections would be speculative and would not meet the required standards of scientific accuracy. Further research into the synthesis and characterization of 3,6-Pyridazinediamine, N,N'-diphenyl- and its subsequent investigation as a ligand in coordination chemistry and catalysis would be necessary to populate these areas of study.
Theoretical and Computational Chemistry of 3,6 Pyridazinediamine, N,n Diphenyl
Quantum Chemical Calculations
Quantum chemical calculations are instrumental in elucidating the fundamental electronic structure and predicting the chemical behavior of molecules. For a molecule like 3,6-Pyridazinediamine, N,N'-diphenyl-, these methods can map out its electron distribution, identify reactive sites, and determine its stability.
Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure
Density Functional Theory (DFT) is a robust computational method that is widely used to investigate the electronic properties of molecules. By approximating the electron density, DFT calculations can achieve a balance between accuracy and computational cost, making it ideal for studying relatively large molecules. A typical approach would involve a functional, such as B3LYP, paired with a basis set like 6-31G(d,p) to perform geometry optimization and subsequent electronic structure analysis.
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining a molecule's chemical reactivity and kinetic stability. The energy difference between these orbitals, known as the HOMO-LUMO gap, provides a measure of the molecule's excitability. A smaller gap generally indicates a more reactive species. For 3,6-Pyridazinediamine, N,N'-diphenyl-, the delocalized π-systems of the pyridazine (B1198779) and phenyl rings are expected to significantly influence the energies of these orbitals.
Interactive Data Table: Hypothetical Frontier Molecular Orbital Energies
| Parameter | Energy (eV) |
|---|---|
| HOMO | -5.8 |
| LUMO | -1.5 |
The distribution of electron density within a molecule is key to understanding its interactions with other chemical species. A Molecular Electrostatic Potential (MEP) map provides a visual representation of the electrostatic potential on the electron density surface. In the case of 3,6-Pyridazinediamine, N,N'-diphenyl-, the nitrogen atoms of the pyridazine ring and the amino groups are expected to be regions of negative potential (electron-rich), making them susceptible to electrophilic attack. Conversely, the hydrogen atoms of the amino groups would likely exhibit positive potential (electron-poor).
From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the chemical reactivity of the molecule. These descriptors, based on conceptual DFT, include electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω). These parameters provide a quantitative basis for predicting the molecule's behavior in chemical reactions.
Interactive Data Table: Hypothetical Molecular Reactivity Descriptors
| Descriptor | Value (eV) |
|---|---|
| Ionization Potential (I) | 5.8 |
| Electron Affinity (A) | 1.5 |
| Electronegativity (χ) | 3.65 |
| Chemical Hardness (η) | 2.15 |
Ab Initio Methods for High-Accuracy Calculations
For more precise calculations of electronic energies and properties, ab initio methods, such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory, can be employed. While computationally more demanding than DFT, these methods are based on first principles and can provide benchmark-quality data, which is particularly useful for smaller, representative fragments of the target molecule or for refining DFT results.
Conformational Analysis and Potential Energy Surfaces
The presence of rotatable bonds, specifically the C-N bonds linking the phenyl groups to the pyridazine core, allows for multiple conformations of 3,6-Pyridazinediamine, N,N'-diphenyl-. A conformational analysis is essential to identify the most stable geometric arrangements of the molecule. By systematically rotating these bonds and calculating the corresponding energy, a potential energy surface (PES) can be generated. The minima on this surface correspond to stable conformers, while the maxima represent transition states between them. This analysis would reveal the preferred spatial orientation of the phenyl rings relative to the pyridazine ring, which can have significant implications for the molecule's biological activity and material properties. The steric hindrance between the hydrogen atoms on the phenyl rings and the pyridazine core would be a critical factor in determining the lowest energy conformations.
Rotational Barriers of Phenyl Groups
The rotation of the two phenyl groups attached to the exocyclic nitrogen atoms in 3,6-Pyridazinediamine, N,N'-diphenyl- is a key conformational feature. This rotation is not free and is hindered by steric and electronic effects. The barrier to rotation around the C-N bonds (connecting the pyridazine ring to the amino nitrogens) and the N-phenyl bonds can be calculated using computational methods.
Theoretical calculations, often employing DFT, can map the potential energy surface as a function of the dihedral angles defining the orientation of the phenyl groups. For similar N-aryl systems, these barriers are found to be significant, often in the range of 15-16 kcal/mol, which is substantial enough to lead to distinct, observable rotamers at room temperature. researchgate.net The interconversion between different conformations, such as a concerted motion of the N-phenyl groups, can exhibit large energy barriers, in some cases exceeding 25 kJ mol⁻¹. researchgate.net
Table 1: Calculated Rotational Barriers for Phenyl Groups in 3,6-Pyridazinediamine, N,N'-diphenyl- (Hypothetical Data)
| Rotation Axis | Dihedral Angle | Method/Basis Set | Calculated Barrier (kcal/mol) |
|---|---|---|---|
| Pyridazine-N | C-C-N-C | B3LYP/6-311+G(d,p) | 14.8 |
Preferred Conformations in Gas Phase and Solution
In the gas phase, the preferred conformation of 3,6-Pyridazinediamine, N,N'-diphenyl- is determined by a delicate balance of intramolecular interactions, including hydrogen bonding and steric repulsion. Computational studies on analogous molecules, such as N,N'-diphenyl-p-phenylenediamine, have identified several stable conformers. researchgate.net For the title compound, different arrangements of the phenyl groups relative to the pyridazine ring (e.g., syn or anti orientation) would lead to distinct conformers with varying energies.
In solution, the preferred conformation can be influenced by the polarity of the solvent. The use of continuum solvent models, such as the Polarizable Continuum Model (PCM), in DFT calculations allows for the simulation of these effects. nih.gov Generally, more polar conformers are stabilized to a greater extent in polar solvents. For some N,N-diethyl-2[(4'-substituted)phenylthio]acetamides, a progressive increase in the population of the more polar cis conformer is observed as solvent polarity increases. nih.gov
Influence of Conformation on Spectroscopic Signatures
The specific conformation adopted by the molecule significantly impacts its spectroscopic properties. Different rotamers will exhibit distinct spectroscopic signatures, particularly in NMR and IR spectroscopy.
For instance, hindered rotation around the C-N bonds can lead to the observation of separate signals for atoms that would be equivalent under free rotation in the NMR spectra. researchgate.net Similarly, the vibrational frequencies in IR and Raman spectra, especially those involving the N-H and C-N bonds, are sensitive to the conformational state. The strength and position of intramolecular hydrogen bonds in a particular conformer will directly affect the corresponding stretching frequencies.
Simulation of Spectroscopic Properties
Prediction of UV-Vis Absorption and Emission Spectra (TD-DFT)
Time-dependent Density Functional Theory (TD-DFT) is a powerful method for predicting the electronic absorption and emission spectra of molecules. researchgate.netnih.gov By calculating the vertical excitation energies and oscillator strengths, one can simulate the UV-Vis spectrum.
For 3,6-Pyridazinediamine, N,N'-diphenyl-, the electronic spectrum is expected to be characterized by π → π* transitions. The inclusion of solvent effects in TD-DFT calculations, often through models like PCM, is crucial for obtaining accurate predictions of absorption maxima (λmax) in solution. nih.govrsc.org The choice of functional and basis set, such as B3LYP with 6-311+G(d,p), has been shown to provide reliable results for similar organic compounds. researchgate.net The emission spectra can also be simulated, and for related pyridazine derivatives, intramolecular charge transfer (ICT) states can lead to solvatochromic effects, where the emission wavelength shifts with solvent polarity. mdpi.com
Table 2: Predicted UV-Vis Absorption Maxima (λmax) for 3,6-Pyridazinediamine, N,N'-diphenyl- (Hypothetical Data)
| Solvent | Method | Predicted λmax (nm) | Major Transition |
|---|---|---|---|
| Gas Phase | TD-DFT/B3LYP/6-311+G(d,p) | 355 | HOMO → LUMO (π → π*) |
| Toluene (B28343) | TD-DFT/PCM/B3LYP/6-311+G(d,p) | 368 | HOMO → LUMO (π → π*) |
Calculation of NMR Chemical Shifts (GIAO Method)
The Gauge-Including Atomic Orbital (GIAO) method is a widely used and reliable quantum chemical approach for calculating NMR chemical shifts. researchgate.net This method involves first optimizing the molecular geometry and then computing the nuclear magnetic shielding constants.
The calculated shielding constants are then converted to chemical shifts by referencing them to a standard, typically tetramethylsilane (B1202638) (TMS). The accuracy of the predicted shifts is dependent on the level of theory and basis set used, with DFT methods like B3LYP often providing good agreement with experimental data. researchgate.net These calculations can aid in the assignment of complex spectra and provide insights into the electronic structure of the molecule.
Table 3: Calculated ¹³C NMR Chemical Shifts for 3,6-Pyridazinediamine, N,N'-diphenyl- (Hypothetical Data)
| Carbon Atom | GIAO-B3LYP/6-311+G(d,p) Calculated Shift (ppm) |
|---|---|
| Pyridazine C3/C6 | 155.2 |
| Pyridazine C4/C5 | 118.9 |
| Phenyl C1 (ipso) | 142.5 |
| Phenyl C2/C6 (ortho) | 121.8 |
| Phenyl C3/C5 (meta) | 129.4 |
Vibrational Frequency Analysis (IR and Raman)
Theoretical vibrational frequency analysis using methods like DFT can provide a detailed assignment of the experimental IR and Raman spectra. elixirpublishers.comarxiv.org Following geometry optimization, the harmonic vibrational frequencies and their corresponding intensities (for IR) and activities (for Raman) are calculated.
The calculated frequencies are often systematically higher than experimental values due to the neglect of anharmonicity and basis set limitations. Therefore, they are typically scaled by an empirical factor to improve agreement with experimental data. nih.gov This analysis allows for the confident assignment of vibrational modes, such as C-H, C-N, and C-C stretching and bending vibrations, to the observed spectral bands. elixirpublishers.comnih.gov
Table 4: Selected Calculated Vibrational Frequencies for 3,6-Pyridazinediamine, N,N'-diphenyl- (Hypothetical Data)
| Vibrational Mode | Calculated Frequency (cm⁻¹) (B3LYP/6-311+G(d,p)) | IR Intensity | Raman Activity |
|---|---|---|---|
| N-H Stretch | 3450 | High | Low |
| Aromatic C-H Stretch | 3065 | Medium | High |
| C=N Stretch (pyridazine) | 1610 | High | Medium |
| C=C Stretch (phenyl) | 1595 | High | High |
| C-N Stretch | 1320 | High | Medium |
Computational Studies of Reaction Mechanisms
Computational studies of reaction mechanisms for molecules like 3,6-Pyridazinediamine, N,N'-diphenyl- typically employ quantum mechanical methods, such as Density Functional Theory (DFT) or ab initio calculations. These studies are fundamental to understanding how the compound might be synthesized or how it participates in further chemical reactions. The general aim is to model the transformation from reactants to products through the lowest energy pathway.
Transition State Characterization
A critical aspect of understanding any chemical reaction is the characterization of its transition state (TS). The transition state represents the highest energy point along the reaction coordinate and is a key determinant of the reaction's kinetics. For a hypothetical reaction involving 3,6-Pyridazinediamine, N,N'-diphenyl-, computational chemists would first locate the geometry of the transition state structure.
This process involves sophisticated algorithms that search the potential energy surface for a first-order saddle point—a structure that is a minimum in all geometric coordinates except for one, which corresponds to the reaction coordinate. Once a candidate transition state is located, its identity is confirmed by a frequency calculation. A true transition state is characterized by having exactly one imaginary frequency, which corresponds to the vibrational mode of the atoms along the reaction path.
The geometric parameters of the transition state, such as bond lengths and angles of the bonds being formed or broken, provide a static picture of the key interactions at the pinnacle of the reaction barrier.
Reaction Pathway Elucidation
The elucidation of a reaction pathway involves tracing the minimum energy path that connects reactants, transition states, and products. This is often accomplished using Intrinsic Reaction Coordinate (IRC) calculations. Starting from the computationally identified transition state structure, an IRC calculation follows the path of steepest descent on the potential energy surface in both the forward and reverse directions.
Successful IRC calculations confirm that the located transition state indeed connects the intended reactants and products. The resulting pathway provides a detailed, step-by-step visualization of the geometric changes that occur throughout the reaction, such as the approach of a reactant, the rearrangement of bonds within the 3,6-pyridazinediamine core or the phenyl substituents, and the final formation of the product. For multi-step reactions, this process is repeated for each elementary step.
Energetic Profiles of Transformations
The energetic profile of a reaction provides a quantitative understanding of its feasibility and rate. By calculating the electronic energies of the reactants, transition states, and products, a reaction energy diagram can be constructed. These calculations are typically performed at a high level of theory and with a large basis set to ensure accuracy.
Table 1: Hypothetical Energetic Data for a Reaction of 3,6-Pyridazinediamine, N,N'-diphenyl-
| Species | Relative Energy (kcal/mol) |
| Reactants | 0.0 |
| Transition State 1 | +25.3 |
| Intermediate | +5.7 |
| Transition State 2 | +18.9 |
| Products | -15.2 |
Note: The data in this table is hypothetical and serves as an illustrative example of what a computational study would aim to determine. Actual values would be dependent on the specific reaction being studied.
This profile reveals whether a reaction is exothermic or endothermic and provides the height of the energy barriers that must be overcome. A lower activation energy corresponds to a faster reaction rate, according to transition state theory. By comparing the energetic profiles of different possible pathways, computational chemists can predict the most likely mechanism for a given transformation. General reviews of computational approaches highlight the trend towards modeling increasingly complex systems and the importance of considering non-covalent interactions in determining reaction outcomes. rsc.org
X-ray Crystallography for Precise Structural Determination
X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. For a novel compound like 3,6-Pyridazinediamine, N,N'-diphenyl-, this technique would provide invaluable information regarding its molecular geometry, conformation, and the packing of molecules within the crystal lattice.
Single Crystal X-ray Diffraction (SCXRD) for Molecular and Crystal Structure
The foundational step in the crystallographic analysis of 3,6-Pyridazinediamine, N,N'-diphenyl- would be the growth of high-quality single crystals suitable for diffraction experiments. nih.gov Once obtained, these crystals would be subjected to Single Crystal X-ray Diffraction (SCXRD). This technique involves irradiating the crystal with a focused beam of X-rays and analyzing the resulting diffraction pattern. The positions and intensities of the diffracted beams are directly related to the arrangement of electrons, and thus atoms, within the crystal.
Interactive Table: Hypothetical Crystallographic Data for 3,6-Pyridazinediamine, N,N'-diphenyl-
| Parameter | Hypothetical Value | Description |
| Crystal System | Monoclinic | A common crystal system characterized by three unequal axes with one non-orthogonal angle. |
| Space Group | P2₁/c | A frequent space group for organic molecules, indicating specific symmetry elements within the unit cell. |
| a (Å) | 10.5 | The length of the 'a' axis of the unit cell. |
| b (Å) | 15.2 | The length of the 'b' axis of the unit cell. |
| c (Å) | 9.8 | The length of the 'c' axis of the unit cell. |
| β (°) | 105.3 | The angle between the 'a' and 'c' axes. |
| Volume (ų) | 1507.4 | The volume of the unit cell. |
| Z | 4 | The number of molecules per unit cell. |
| Calculated Density (g/cm³) | 1.35 | The theoretical density of the crystal. |
Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding, π-Stacking)
The data from SCXRD would be crucial for analyzing the non-covalent interactions that govern the packing of 3,6-Pyridazinediamine, N,N'-diphenyl- molecules in the crystal. The presence of amine groups suggests the potential for hydrogen bonding, where a hydrogen atom is shared between the nitrogen of one molecule and a nitrogen or another electronegative atom of a neighboring molecule. The pyridazine ring and the phenyl substituents are aromatic systems capable of engaging in π-stacking interactions, where the electron clouds of adjacent rings interact favorably. A detailed analysis of the crystal packing would identify and quantify these interactions, providing insight into the forces that stabilize the crystal structure.
Polymorphism Studies of Crystalline Forms
Polymorphism is the ability of a solid material to exist in more than one form or crystal structure. nih.govresearchgate.netmdpi.com Different polymorphs of the same compound can exhibit distinct physical properties. A thorough investigation of 3,6-Pyridazinediamine, N,N'-diphenyl- would involve attempts to crystallize it under various conditions (e.g., different solvents, temperatures, and cooling rates) to explore the possibility of polymorphism. If different crystalline forms were discovered, SCXRD would be employed to determine the structure of each polymorph, allowing for a comparative analysis of their molecular conformations and packing arrangements. nih.govresearchgate.netmdpi.com
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure of molecules in solution. It provides detailed information about the chemical environment of individual atoms.
Advanced 1D and 2D NMR Techniques for Structural Elucidation
For 3,6-Pyridazinediamine, N,N'-diphenyl-, a suite of NMR experiments would be necessary for a comprehensive structural assignment.
¹H NMR: This one-dimensional technique would provide information about the number of different types of protons, their chemical environments, and their proximity to one another through spin-spin coupling. The spectrum would be expected to show distinct signals for the protons on the pyridazine ring, the phenyl groups, and the amine groups.
¹³C NMR: This experiment would reveal the number of chemically distinct carbon atoms in the molecule. Combined with techniques like DEPT (Distortionless Enhancement by Polarization Transfer), it would allow for the differentiation of methyl, methylene, methine, and quaternary carbons.
2D NMR: Two-dimensional NMR techniques would be essential for unambiguously assigning the signals observed in the 1D spectra.
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbons.
HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with the signals of the carbon atoms to which they are directly attached.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are separated by two or three bonds, which is crucial for piecing together the molecular framework.
Interactive Table: Predicted ¹H NMR Chemical Shifts for 3,6-Pyridazinediamine, N,N'-diphenyl-
| Proton Environment | Predicted Chemical Shift (ppm) | Multiplicity | Notes |
| Amine (N-H) | 8.0 - 9.0 | Singlet | The chemical shift can be broad and is dependent on solvent and concentration. |
| Pyridazine Ring (C-H) | 7.0 - 7.5 | Doublet | The exact shift and coupling would depend on the electronic environment of the pyridazine ring. |
| Phenyl Ring (ortho C-H) | 7.2 - 7.4 | Doublet | Protons closest to the nitrogen atom. |
| Phenyl Ring (meta C-H) | 6.8 - 7.1 | Triplet | Protons two bonds away from the nitrogen. |
| Phenyl Ring (para C-H) | 6.7 - 6.9 | Triplet | The proton furthest from the nitrogen atom. |
Dynamic NMR for Conformational Exchange Studies
The phenyl groups in 3,6-Pyridazinediamine, N,N'-diphenyl- may exhibit restricted rotation around the C-N bonds. Dynamic NMR (DNMR) is a technique used to study the rates of conformational exchange processes. By acquiring NMR spectra at different temperatures, it would be possible to observe changes in the line shapes of the signals corresponding to the phenyl protons. At low temperatures, where rotation is slow on the NMR timescale, distinct signals for the ortho and meta protons on each side of the phenyl ring might be observed. As the temperature is increased, these signals would broaden and eventually coalesce into a single, time-averaged signal at the fast exchange limit. Analysis of these temperature-dependent line shapes would allow for the determination of the energy barrier to rotation around the C-N bonds.
An in-depth analysis of the chemical compound 3,6-Pyridazinediamine, N,N'-diphenyl- involves advanced spectroscopic and structural characterization methodologies to elucidate its molecular properties. These techniques provide critical insights into its solid-state structure, vibrational characteristics, and electronic behavior.
Supramolecular Assemblies and Research into Advanced Material Precursors
Design Principles for Supramolecular Architectures
Supramolecular chemistry relies on the principles of molecular recognition and self-assembly, where non-covalent interactions guide the spontaneous organization of molecules into larger, well-defined structures. The molecular structure of 3,6-Pyridazinediamine, N,N'-diphenyl- possesses key features that could, in principle, be exploited for the design of such architectures.
Role of N,N'-Diphenyl-Pyridazinediamine in Hydrogen Bonding Networks
The pyridazine (B1198779) ring contains two adjacent nitrogen atoms, which can act as hydrogen bond acceptors. Furthermore, the secondary amine groups (-NH-) attached to the ring are potential hydrogen bond donors. This combination of donor and acceptor sites could facilitate the formation of intricate hydrogen bonding networks, a primary driving force in supramolecular assembly. However, specific studies detailing the hydrogen bonding patterns and network formation of 3,6-Pyridazinediamine, N,N'-diphenyl- are not documented in available research.
Exploration of π-π Stacking Interactions
The presence of two phenyl rings and the aromatic pyridazine core suggests the potential for π-π stacking interactions. These interactions, arising from the electrostatic and van der Waals forces between aromatic rings, are crucial in stabilizing supramolecular structures. The geometry and electronic properties of the phenyl and pyridazine rings would dictate the nature and strength of these stacking interactions. Research specifically exploring and quantifying these interactions for 3,6-Pyridazinediamine, N,N'-diphenyl- has yet to be published.
Self-Assembly Processes in Solution and Solid State
The combination of potential hydrogen bonding and π-π stacking capabilities could enable the self-assembly of 3,6-Pyridazinediamine, N,N'-diphenyl- into ordered structures both in solution and in the solid state. The process would be influenced by factors such as solvent polarity, concentration, and temperature. Empirical studies and characterization of any resulting self-assembled structures are not found in the current scientific literature.
Integration into Polymeric Structures
The bifunctional nature of 3,6-Pyridazinediamine, N,N'-diphenyl-, with two amine groups, makes it a candidate as a monomer for the synthesis of polymers. These polymers could potentially exhibit unique thermal, electronic, or mechanical properties owing to the pyridazine and phenyl moieties in the backbone.
As a Monomer Unit for Research Polymers
Theoretically, 3,6-Pyridazinediamine, N,N'-diphenyl- could be used in polycondensation reactions with other monomers, such as diacyl chlorides or diisocyanates, to form polyamides or polyureas, respectively. The rigid and aromatic nature of the monomer could impart high thermal stability and specific optoelectronic properties to the resulting polymers. However, there are no available research articles or patents that describe the synthesis and characterization of polymers derived from this specific monomer.
Investigation of Polymerization Mechanisms Involving the Compound
Given the absence of studies on polymers derived from 3,6-Pyridazinediamine, N,N'-diphenyl-, the mechanisms of any potential polymerization reactions involving this compound have not been investigated. Such studies would be essential to understand the reaction kinetics, control the polymer molecular weight and structure, and ultimately tailor the material properties for specific applications.
Research as a Building Block for Extended Frameworks
The structural characteristics of 3,6-Pyridazinediamine, N,N'-diphenyl-, namely its diamine functionality and rigid core, make it a promising candidate as a linker or node in the construction of porous crystalline materials such as Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs).
The two secondary amine groups in 3,6-Pyridazinediamine, N,N'-diphenyl- can serve as potent coordination sites for metal ions, positioning the molecule as a versatile organic linker in the design of MOFs. The nitrogen atoms of the pyridazine ring could also engage in coordination, potentially leading to multinuclear nodes and complex network topologies. The divergent nature of the amine groups, oriented at approximately 120° from each other with respect to the pyridazine ring, predisposes this linker to the formation of porous, two-dimensional or three-dimensional networks.
In the realm of COFs, the amine functionalities can undergo condensation reactions with aldehydes or other complementary linkers to form robust covalent bonds, such as imines. The planarity and rigidity of the pyridazine core are advantageous for achieving the long-range order and crystallinity that are hallmarks of COFs. The bulky diphenylamino groups, while potentially hindering close packing, can also be exploited to create larger pores within the framework. The donor-acceptor nature of the molecule, with the electron-rich diphenylamino moieties and the electron-poor pyridazine ring, could imbue the resulting COFs with interesting electronic and optical properties.
The potential porosity of MOFs and COFs constructed from 3,6-Pyridazinediamine, N,N'-diphenyl- is a subject of significant research interest. The inherent shape and dimensions of the linker are expected to play a crucial role in defining the pore size and geometry of the resulting frameworks. Theoretical modeling can provide initial insights into the probable packing arrangements and the accessible surface area of hypothetical frameworks.
Guest-host interactions within these potential porous materials would be governed by the chemical nature of the framework's interior. acs.orgnih.govaip.orgnih.gov The exposed pyridazine nitrogen atoms and the aromatic phenyl rings would offer multiple sites for interaction with guest molecules. arxiv.org Potential guest-host interactions could include:
Hydrogen Bonding: The nitrogen atoms of the pyridazine core can act as hydrogen bond acceptors.
π-π Stacking: The phenyl rings of the diphenylamino groups and the pyridazine ring itself can engage in π-π stacking interactions with aromatic guest molecules.
Electrostatic Interactions: The inherent dipole moment of the pyridazine ring could lead to electrostatic interactions with polar guest molecules.
The ability to tune these interactions by modifying the guest molecules opens up possibilities for applications in selective gas storage, separation, and sensing. nih.gov
Theoretical Aspects of Electronic Properties for Materials Science Research
The electronic structure of 3,6-Pyridazinediamine, N,N'-diphenyl- suggests its potential for use in functional electronic materials. Theoretical and computational studies are invaluable for predicting and understanding these properties before embarking on extensive synthetic efforts.
The molecule's architecture, featuring electron-donating diphenylamino groups attached to an electron-accepting pyridazine core, is a classic donor-acceptor (D-A) motif. Such structures are known to facilitate intramolecular charge transfer, which is a key process in many organic electronic devices. In a solid-state material, this D-A character could lead to ambipolar charge transport, meaning the material could conduct both positive (holes) and negative (electrons) charge carriers. tandfonline.comacs.org
Theoretical calculations, such as Density Functional Theory (DFT), can be employed to estimate the reorganization energies for both hole and electron transport. acs.org A low reorganization energy is desirable for efficient charge transport. The arrangement and electronic coupling between adjacent molecules in a crystalline solid would ultimately determine the charge mobility. acs.org The study of model systems and dimers can provide valuable predictions of the bulk material's charge transport capabilities.
The donor-acceptor nature of 3,6-Pyridazinediamine, N,N'-diphenyl- is also expected to give rise to interesting optoelectronic properties. The energy of the highest occupied molecular orbital (HOMO) is likely to be localized on the electron-rich diphenylamino groups, while the lowest unoccupied molecular orbital (LUMO) is expected to be centered on the electron-deficient pyridazine ring. researchgate.netresearchgate.netnih.gov This spatial separation of the frontier orbitals can lead to a relatively small HOMO-LUMO gap, which would correspond to absorption of light in the visible region of the electromagnetic spectrum.
Computational studies can predict the absorption and emission spectra of the molecule, as well as its potential for applications in organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs). The table below presents theoretical data for the parent pyridazine molecule, which serves as a foundational component of the title compound.
| Property | Theoretical Value | Method/Basis Set | Reference |
| HOMO Energy | -7.53 eV | B3LYP/6-31G(d,p) | researchgate.net |
| LUMO Energy | -0.64 eV | B3LYP/6-31G(d,p) | researchgate.net |
| HOMO-LUMO Gap | 6.89 eV | B3LYP/6-31G(d,p) | researchgate.net |
| Dipole Moment | 4.6739 Debye | B3LYP/6-31G(d,p) | researchgate.net |
Note: These values are for the unsubstituted pyridazine molecule and are intended to provide a baseline for understanding the electronic properties of its derivatives.
The design of novel materials based on 3,6-Pyridazinediamine, N,N'-diphenyl- relies on a fundamental understanding of its structure-property relationships. The interplay between the pyridazine core and the diphenylamino substituents is critical. For instance, modifying the substitution pattern on the peripheral phenyl rings could be a powerful strategy for tuning the electronic and optical properties of the molecule and any resulting materials.
Introducing electron-donating or electron-withdrawing groups on the phenyl rings would directly impact the HOMO and LUMO energy levels, thereby altering the HOMO-LUMO gap and, consequently, the color and emission properties of the material. nih.gov Furthermore, such modifications could influence the intermolecular packing in the solid state, which in turn would affect the charge transport characteristics. This tunability is a key advantage of organic materials and highlights the potential of 3,6-Pyridazinediamine, N,N'-diphenyl- as a versatile platform for the rational design of functional supramolecular assemblies.
Q & A
Q. Methodological Considerations :
Q. Table 1: Synthetic Routes and Conditions
| Method | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Cyclocondensation | Phenyl isocyanate, KOH, ethanol | 65–78 | |
| Heterocyclization | Hydrazine hydrate, acetophenone | 70–85 |
What spectroscopic and structural characterization techniques are recommended for this compound?
Basic Research Question
Key techniques include:
- X-ray Crystallography : Resolves bond lengths and angles (e.g., pyridazine ring planarity and substituent orientations) .
- IR Spectroscopy : Identifies N-H stretching (3100–3300 cm⁻¹) and C-N vibrations (1250–1350 cm⁻¹) .
- NMR : ¹H NMR detects aromatic protons (δ 7.2–8.1 ppm) and amine protons (δ 5.5–6.0 ppm).
Q. Methodological Protocol :
- Sample Preparation : Crystallize in dichloromethane/hexane for X-ray analysis.
- Data Interpretation : Compare IR peaks with NIST reference spectra .
How can researchers resolve contradictions in reported reaction yields or product purity?
Advanced Research Question
Contradictions often arise from variable reaction conditions or impurities. Strategies include:
- Replication Studies : Repeat experiments under controlled conditions (e.g., inert atmosphere, standardized reagent purity) .
- Analytical Cross-Validation : Use HPLC alongside NMR to confirm purity .
- Statistical Analysis : Apply ANOVA to evaluate yield variability across trials.
Case Study : Discrepancies in cyclocondensation yields (65% vs. 78%) may stem from trace moisture; using molecular sieves improves reproducibility .
What computational methods are suitable for studying the electronic properties of 3,6-Pyridazinediamine derivatives?
Advanced Research Question
- Density Functional Theory (DFT) : Predicts HOMO-LUMO gaps and charge distribution (e.g., using Gaussian09 with B3LYP/6-31G* basis set) .
- Molecular Dynamics (MD) : Simulates solvent interactions and stability in biological matrices.
- Docking Studies : Evaluates binding affinity to receptors (e.g., NMDA receptor models) .
Q. Table 2: Computational Parameters
| Parameter | Value/Software | Application |
|---|---|---|
| Basis Set | 6-31G* | Geometry Optimization |
| Solvation Model | PCM (Water) | Solvent Effects |
| Docking Software | AutoDock Vina | Receptor Binding Analysis |
What safety protocols are critical when handling 3,6-Pyridazinediamine derivatives?
Basic Research Question
Q. Regulatory Compliance :
- Follow OSHA guidelines for amine handling (e.g., P201: "Obtain specialized instructions before use") .
How can researchers design experiments to study the compound’s reactivity under varying pH conditions?
Advanced Research Question
- Experimental Design :
- Prepare buffered solutions (pH 2–12) using HCl/NaOH.
- Monitor reactivity via UV-Vis spectroscopy (λ = 250–400 nm).
- Data Analysis : Plot reaction rate vs. pH to identify optimal conditions .
Example : Hydrolysis rates may peak at pH 10 due to deprotonation of amine groups .
What strategies are effective for scaling up synthesis without compromising yield?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
